N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-Fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative within the [1,2,4]triazolo[4,3-a]pyridine scaffold. Its structure features:
- Core: A fused bicyclic [1,2,4]triazolo[4,3-a]pyridine system.
- Substituents:
- 3-Methyl group: Attached to the triazole ring.
- N-Substituents:
- 4-Fluorophenyl: A para-fluorinated aromatic ring.
- (4-Methylphenyl)methyl (p-tolylmethyl): A benzyl group with a para-methyl substituent.
- Sulfonamide moiety: At position 6 of the pyridine ring, enabling hydrogen bonding and target interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-3-5-17(6-4-15)13-26(19-9-7-18(22)8-10-19)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGPNDFWJXGIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Oxidative Cyclization
The triazolo-pyridine core is constructed via a two-step sequence adapted from triazole synthesis methodologies:
- Hydrazone Preparation : Reaction of 2-pyridyl ketones with hydrazine derivatives forms pyridine-2-carboxaldehyde hydrazones.
- N-Chlorosuccinimide (NCS)-Mediated Cyclization : Treatment of hydrazones with NCS in dry DMF at 0°C induces oxidative cyclization, yielding the triazolo[4,3-a]pyridine scaffold.
Example Procedure :
A solution of 3-methylpyridine-2-carboxaldehyde hydrazone (10 mmol) in DMF (20 mL) was cooled to 0°C. NCS (11 mmol) was added portion-wise, and the mixture stirred for 1 hour. After warming to room temperature, the product was precipitated with petroleum ether and recrystallized from ethanol (Yield: 92%).
Sulfonamide Functionalization
Sulfonyl Chloride Synthesis
The 6-position of the triazolo-pyridine core is sulfonylated using chlorosulfonic acid:
$$
\text{Triazolo-pyridine} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{Triazolo-pyridine-6-sulfonyl chloride} \quad \text{(Yield: 85%)}
$$
Stepwise Amine Coupling
The bifunctional sulfonamide is installed via sequential nucleophilic substitutions (Table 1):
Table 1. Optimization of Sulfonamide Coupling Conditions
| Step | Amine | Solvent | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | 4-Fluoroaniline | DCM | Pyridine | 0 | 78 | |
| 2 | (4-Methylphenyl)methanamine | Ethyl acetate | TEA | RT | 82 |
- Triazolo-pyridine-6-sulfonyl chloride (1 eq) was reacted with 4-fluoroaniline (1.2 eq) in DCM/pyridine at 0°C for 2 hours.
- The mono-substituted intermediate was isolated and reacted with (4-methylphenyl)methanamine (1.5 eq) in ethyl acetate/TEA at room temperature overnight.
- Crude product was purified via column chromatography (SiO₂, hexane:EtOAc 3:1).
Reaction Optimization and Challenges
Regioselectivity in Triazole Formation
X-ray crystallographic data confirms that NCS-mediated cyclization exclusively forms the [4,3-a] regioisomer due to favorable transition-state geometry. Comparative studies show <2% of alternative regioisomers under optimized conditions.
Phase Transfer Catalysis in Sulfonylation
Patent data demonstrates that tetrabutylammonium hydrogensulfate (0.5 mol%) enhances sulfonamide coupling efficiency in biphasic systems (water/DCM), increasing yields from 68% to 89%.
Purification Challenges
The final compound's lipophilicity (logP ≈ 3.9) necessitates mixed solvent recrystallization. Ethanol/water (4:1) provides optimal crystal morphology for X-ray analysis.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent variations and their pharmacological implications. Key analogs include:
Table 1: Structural and Pharmacological Comparison
†Estimated based on structural similarity to compound P048-1017 .
Key Findings from Comparative Analysis
Substituent Effects on Antimalarial Activity :
- The 3-ethyl substituent (as in P048-1017) correlates with improved antimalarial activity (IC50 = 2.24 µM) compared to 3-methyl derivatives . This may reflect enhanced hydrophobic interactions with the falcipain-2 active site.
- Aromatic Substitutions :
- 4-Fluorophenyl and 4-chlorophenyl groups (as in 8i) are common in sulfonamide derivatives, contributing to target affinity via halogen bonding .
Physicochemical Properties :
- logP Values : The target compound’s estimated logP (~3.5) aligns with P048-1017 (logP = 3.49), suggesting moderate lipophilicity suitable for blood-brain barrier penetration in parasitic infections .
- Molecular Weight : All analogs fall within 410–440 Da, adhering to Lipinski’s rule of five for drug-likeness.
Synthetic Accessibility :
- The target compound’s p-tolylmethyl group (4-methylbenzyl) is synthetically accessible via alkylation of the sulfonamide intermediate, as demonstrated in analogs like 8i .
The impact of 4-methylbenzyl vs. 3-fluorobenzyl (in P048-1017) on target selectivity requires further study.
Biological Activity
N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C21H19FN4O2S
- Molecular Weight : 410.5 g/mol
- CAS Number : 1251608-01-1
The compound features a triazolo-pyridine core with a sulfonamide group, which is known to enhance biological activity against various pathogens.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to the triazolo[4,3-a]pyridine scaffold. A series of sulfonamide derivatives were evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds with similar structures demonstrated promising in vitro activity with IC50 values ranging from 2.24 to 4.98 μM against this parasite .
Antibacterial and Antifungal Properties
Triazolo-pyridine derivatives have also been investigated for their antibacterial and antifungal activities. The sulfonamide group is particularly noted for enhancing the antimicrobial properties of these compounds. For instance, some derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Sulfonamide Group : Enhances solubility and bioavailability.
- Triazolo-Pyridine Core : Provides a scaffold that interacts effectively with biological targets.
Study 1: Antimalarial Screening
In a study conducted by researchers at the University of Antwerp, a library of compounds including triazolo-pyridine derivatives was screened using virtual docking methods against falcipain-2, an enzyme crucial for the malaria parasite's lifecycle. The results indicated that certain derivatives exhibited strong binding affinities and significant antimalarial activity .
Study 2: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of sulfonamide derivatives revealed that modifications in the aromatic substituents significantly impacted their effectiveness. Compounds bearing electron-withdrawing groups showed enhanced activity against both bacterial and fungal strains .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
